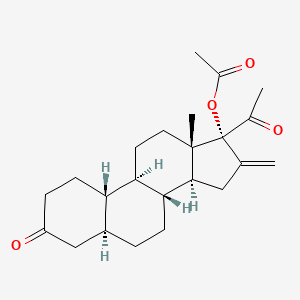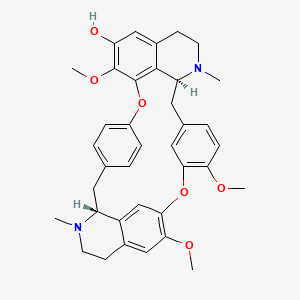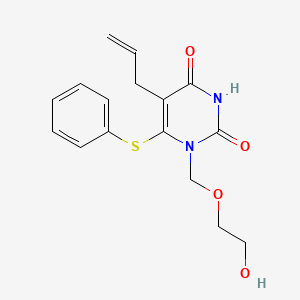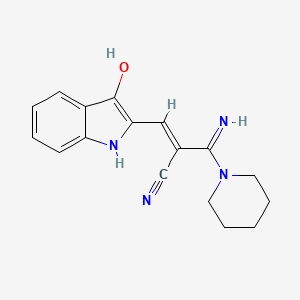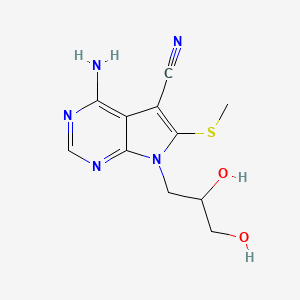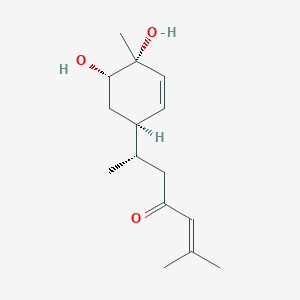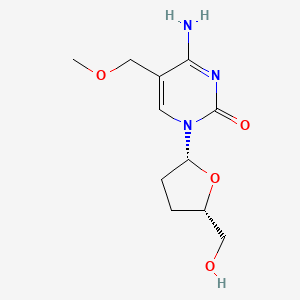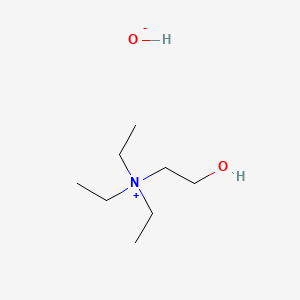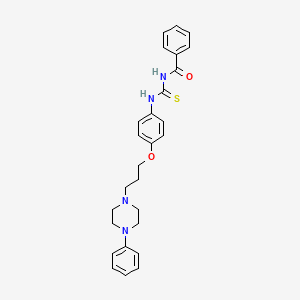
Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)-: is a complex organic compound that features a benzamide core linked to a phenylpiperazine moiety through a propoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)- typically involves multiple steps:
Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenyl-1-piperazine.
Linking the Phenylpiperazine to the Propoxy Bridge: The phenylpiperazine is then reacted with a propoxyphenyl derivative under basic conditions to form the intermediate compound.
Final Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative in the presence of a thioxomethylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propoxy bridge and the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)- is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, making it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity . The benzamide group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Phenyl-1-piperazine derivatives: These compounds share the phenylpiperazine core and exhibit similar biological activities.
Benzamide derivatives: Compounds like N-(2-hydroxyphenyl)benzamide have similar structural features and are used in similar applications.
Uniqueness
What sets Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)- apart is its unique combination of functional groups, which allows for a broader range of interactions with biological targets. This makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
119321-67-4 |
|---|---|
分子式 |
C27H30N4O2S |
分子量 |
474.6 g/mol |
IUPAC名 |
N-[[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C27H30N4O2S/c32-26(22-8-3-1-4-9-22)29-27(34)28-23-12-14-25(15-13-23)33-21-7-16-30-17-19-31(20-18-30)24-10-5-2-6-11-24/h1-6,8-15H,7,16-21H2,(H2,28,29,32,34) |
InChIキー |
LCDOFSPKXIUTNC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


